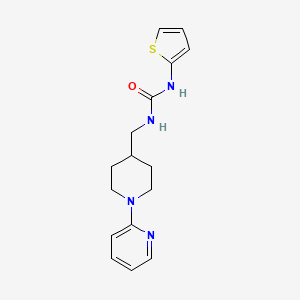

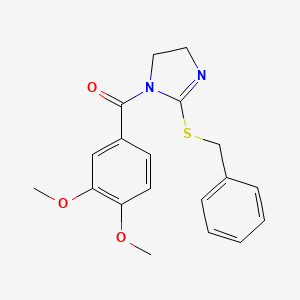

1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of urea derivatives, including compounds similar to 1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea, often involves multi-step reactions aimed at achieving specific structural features to enhance their bioactivity. For instance, the flexible synthesis of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas showcased the design of compounds with optimized spacer lengths for potential inhibitory activities (Vidaluc et al., 1995).

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound has been elucidated using various spectroscopic techniques, including NMR and X-ray diffraction. These studies reveal intricate details about the spatial arrangement of atoms and the presence of specific functional groups crucial for their activity (Wu Feng, 2011).

Chemical Reactions and Properties

The chemical reactivity of urea derivatives encompasses a broad spectrum of interactions, including hydrogen bonding and complex formation, which significantly influence their biological activities. For example, the study on the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates highlights the classical substituent effect on the association, emphasizing the importance of intramolecular hydrogen bonding (Ośmiałowski et al., 2013).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are critical for understanding the behavior of these compounds under different conditions. The synthesis and characterization of various urea and thiourea derivatives, including their metal complexes, provide valuable insights into their physical properties and the impact of different substituents on these characteristics (Rajeswari et al., 2010).

Chemical Properties Analysis

The chemical properties of this compound and similar compounds are influenced by their functional groups, leading to various biological activities. Studies on the synthesis, antiangiogenesis evaluation, and molecular docking of 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas as VEGFR-2 tyrosine kinase inhibitors exemplify the application of these chemical properties in designing compounds with potential therapeutic benefits (Machado et al., 2015).

Applications De Recherche Scientifique

Corrosion Inhibition

Urea-derived Mannich bases, including compounds with pyridin and piperidin structural motifs similar to the queried compound, have been demonstrated as effective corrosion inhibitors for mild steel surfaces in acidic environments. These inhibitors work by adsorbing onto the metal surface, protecting it from corrosive agents. The efficiency of these inhibitors is influenced by their concentration and the solution's temperature, with their adsorption behavior following Langmuir's adsorption isotherm. This application signifies the potential of urea derivatives in industrial applications, particularly in extending the life of metal structures and components (Jeeva et al., 2015).

Antimicrobial Activity

Urea and thiourea derivatives have shown promise in antimicrobial applications. For example, specific urea derivatives have been synthesized and evaluated for their antimicrobial activities, indicating that such compounds can serve as bases for developing new antimicrobial agents. This suggests the potential of urea derivatives, including those with pyridine and thiophene groups, in contributing to the development of new drugs and treatments for various microbial infections (Chandrasekhar et al., 2018).

Chemical Synthesis and Medicinal Chemistry

In the realm of chemical synthesis and medicinal chemistry, urea derivatives serve as key intermediates and active components in the development of various pharmacologically active molecules. For instance, the synthesis of novel pyridine and naphthyridine derivatives from urea compounds highlights the role of urea derivatives in synthesizing heterocyclic compounds with potential therapeutic applications (Abdelrazek et al., 2010).

Propriétés

IUPAC Name |

1-[(1-pyridin-2-ylpiperidin-4-yl)methyl]-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4OS/c21-16(19-15-5-3-11-22-15)18-12-13-6-9-20(10-7-13)14-4-1-2-8-17-14/h1-5,8,11,13H,6-7,9-10,12H2,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBAAMUHAWIAXSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2=CC=CS2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-chloro-2,6-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2495009.png)

![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-cyclohex-3-en-1-ylmethanone](/img/structure/B2495011.png)

![1-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2495015.png)

![3-(benzylthio)-7-(4-bromophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2495017.png)

![Methyl 5-[(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2495020.png)

![4-benzoyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2495029.png)

![N-(2-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2495032.png)